Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Description
Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a chiral aziridine derivative characterized by a three-membered strained ring system, a 3-fluorophenyl substituent, and a tert-butyl ester group. Aziridines are valued for their reactivity in ring-opening reactions, enabling diverse derivatization pathways. The tert-butyl ester enhances stability and solubility in organic solvents, making the compound a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-fluorophenyl)-2-aziridinecarboxylate with appropriate reagents under controlled conditions. One common method includes the use of photoredox and transition metal catalysts to facilitate decarboxylative cross-coupling reactions . The reaction mixture is irradiated with a radiation source, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced forms with hydrogenated aziridine rings.
Substitution: Substituted aziridines with various nucleophiles attached to the nitrogen atom.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate serves as a versatile building block for constructing complex molecules. Its high reactivity allows for the creation of diverse chemical libraries essential for drug discovery and material science .
Biology and Medicine
Aziridines are recognized for their potential as anticancer agents due to their ability to alkylate DNA. The fluorophenyl group in this compound may enhance biological activity by improving specificity towards molecular targets. Research indicates that compounds with aziridine structures exhibit promising cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of aziridine derivatives on breast cancer cells. This compound demonstrated significant inhibition of cell proliferation and induced apoptosis, suggesting its potential as a lead compound in developing new anticancer therapies .
Industrial Applications
Industrially, this compound finds applications in pharmaceuticals and agrochemicals. Its ability to act as an intermediate in synthesizing biologically active compounds makes it valuable for developing new drugs and agricultural products .
Table: Applications in Industry
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate in drug synthesis |
| Agrochemicals | Development of pest control agents |
| Material Science | Building blocks for advanced materials |
Mechanism of Action
The mechanism of action of trans-tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including drug development and materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Fluorophenyl vs. Bromophenyl Derivatives
- (2R,3R)-Ethyl 3-(4-bromophenyl)aziridine-2-carboxylate (): Substituent: Bromine at the para position introduces steric bulk and strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Application: Bromine's utility in palladium-catalyzed reactions makes this compound a preferred intermediate for constructing biaryl systems .
Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate ():
Fluorophenyl vs. Methoxyphenyl Derivatives
- Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate (CAS 1980007-31-5, ): Substituents: Methoxy and nitro groups increase electron density and polarity, altering solubility and reactivity. The nitro group facilitates reduction to amines for further functionalization. Applications: Potential use in explosives or dyes due to nitro group reactivity .
Stereochemical Variations
- (2R,3R) vs. (2S,3R) Configuration :
- highlights a discontinued (2S,3R)-bromophenyl analog, underscoring the importance of stereochemistry in biological activity. For example, in kinase inhibitors (), incorrect stereochemistry can reduce binding affinity by >100-fold .
- Synthetic Control : Asymmetric aziridination protocols (e.g., 's catalytic method with 99.5% ee) are critical for accessing enantiopure derivatives .
Ring Size and Functional Group Modifications
Aziridine vs. Piperidine/Azetidine
- Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate hydrochloride (): Ring Size: Six-membered piperidine reduces ring strain, enhancing stability but decreasing reactivity. Functional Group: Protonated amino group (as HCl salt) improves aqueous solubility, favoring pharmaceutical formulations .
- Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate (): Ring Size: Four-membered azetidine balances strain and stability, offering intermediate reactivity. Physical Properties: Boiling point (247.7°C) and density (1.1 g/cm³) reflect the tert-butyl group's influence on volatility .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate?
The compound is typically synthesized via aziridine ring formation or functionalization of pre-existing aziridine scaffolds. Key steps include:
- Ring-opening reactions : Trans- and cis-aziridine carboxylates (e.g., (2R,3R) isomers) are synthesized through stereoselective cyclization of β-amino alcohols or via nucleophilic substitution of activated precursors. For example, acetic acid treatment of trans-(2R,3S)-aziridine derivatives induces inversion at the 3-position, yielding desired stereoisomers .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced to protect the aziridine nitrogen, ensuring stability during subsequent reactions .
- Fluorophenyl incorporation : Electrophilic aromatic substitution or cross-coupling reactions are employed to introduce the 3-fluorophenyl moiety .
Q. How is this compound characterized in academic research?
Characterization relies on:
- NMR spectroscopy : , , and NMR (if phosphorylated derivatives exist) identify stereochemistry and functional groups. Rotameric mixtures (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) require dynamic NMR analysis to resolve conformational isomers .
- Mass spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and bond geometries .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as:
- Chiral building blocks : For synthesizing sphingosine analogues via aziridine ring-opening reactions. For example, trans-(2R,3S)-aziridine derivatives undergo acid-catalyzed ring opening to yield α-amino esters, which are further functionalized into bioactive molecules .
- Antitumor agent precursors : Aziridine-containing scaffolds are used in drug discovery, such as TZT-1027 analogues, where the fluorophenyl group enhances target affinity .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of (2R,3R)-configured aziridines?
Stereoselectivity is governed by:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl (R)- or (S)-amino alcohols) directs the configuration during cyclization .
- Catalytic asymmetric methods : Transition-metal catalysts (e.g., Cu(I) with chiral ligands) enable enantioselective aziridination of alkenes .
- Ring-opening kinetics : Acidic conditions (e.g., acetic acid) selectively invert specific stereocenters, as seen in sphingosine synthesis .
Q. What experimental conditions optimize the yield of this compound?
Key parameters include:
- Temperature control : Reactions at 0–20°C minimize side reactions during sulfonylation or phosphorylation steps .
- Solvent selection : Dichloromethane or THF enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Catalyst systems : DMAP or triethylamine accelerates acylation and phosphorylation reactions .
Q. How do researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for aziridine derivatives?
Contradictions arise from:
- Rotameric equilibria : Dynamic NMR at variable temperatures (VT-NMR) distinguishes rotamers by observing coalescence of split signals .
- Diastereomeric mixtures : Chiral HPLC or enzymatic resolution separates enantiomers, ensuring accurate stereochemical assignment .
- Crystallographic validation : Single-crystal X-ray diffraction definitively resolves ambiguous NMR interpretations .
Q. What methodologies are used to study the biological activity of aziridine-containing compounds?
Approaches include:
- Structure-activity relationship (SAR) studies : Modifying the fluorophenyl group or aziridine substituents to assess cytotoxicity or target binding .
- Mechanistic assays : Enzymatic inhibition studies (e.g., tubulin polymerization assays for antitumor activity) quantify bioactivity .
- Metabolic stability tests : LC-MS/MS monitors compound degradation in microsomal preparations to predict in vivo behavior .
Q. How can computational modeling aid in the design of this compound derivatives?
Computational tools provide:
- Docking simulations : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
- Conformational analysis : DFT calculations optimize ground-state geometries, guiding synthetic routes for strained aziridine rings .
- Crystallographic refinement : SHELX software refines X-ray data to validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
